N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)isoxazole-5-carboxamide
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Overview
Description
N-((2R)-7-Azabicyclo[221]heptan-2-yl)isoxazole-5-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)isoxazole-5-carboxamide typically involves the reaction of a bicyclo[2.2.1]heptane derivative with an isoxazole carboxylic acid derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product . For instance, the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an isoxazole derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated bicyclic structure .
Scientific Research Applications
N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)isoxazole-5-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures such as:
- N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides
- N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-chlorothiazole-2-carboxamide
Uniqueness
N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)isoxazole-5-carboxamide is unique due to its specific combination of a bicyclic structure with an isoxazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-[(2R)-7-azabicyclo[2.2.1]heptan-2-yl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c14-10(9-3-4-11-15-9)13-8-5-6-1-2-7(8)12-6/h3-4,6-8,12H,1-2,5H2,(H,13,14)/t6?,7?,8-/m1/s1 |
InChI Key |
WFPCJMASKLDWIK-KAVNDROISA-N |
Isomeric SMILES |
C1CC2[C@@H](CC1N2)NC(=O)C3=CC=NO3 |
Canonical SMILES |
C1CC2C(CC1N2)NC(=O)C3=CC=NO3 |
Origin of Product |
United States |
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